Avasimibe (CAS 166518-60-1), also known as CI-1011, is a highly lipophilic, orally bioavailable dual inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT1/SOAT1 and ACAT2/SOAT2) [1]. In procurement and material selection, it serves as the benchmark pharmacological tool for blocking cholesterol esterification across both cardiovascular and oncological research [2]. Its primary utility lies in its ability to modulate lipid raft dynamics, prevent macrophage foam cell formation, and disrupt cholesteryl ester storage in lipid droplets. Because of its specific dual-isoform affinity and established pharmacokinetic profile, Avasimibe is prioritized over crude lipid-lowering agents for precise mechanistic studies targeting the ACAT/SOAT pathway, particularly where systemic lipid modulation is required[1].
Substituting Avasimibe with generic statins, crude lipid modulators, or strictly isoform-selective inhibitors fundamentally alters experimental outcomes and invalidates comparative models. Statins block de novo cholesterol synthesis and often trigger a restorative feedback upregulation of ACAT enzymes, confounding esterification data [1]. Conversely, highly selective ACAT1 inhibitors (such as K-604) fail to suppress systemic serum cholesterol or adequately disrupt ACAT2-dominant processes, making them unsuitable for holistic lipid metabolism models [2]. Furthermore, Avasimibe's specific chemical structure allows it to reduce cholesteryl esters without triggering the cytotoxic accumulation of intracellular free cholesterol seen with earlier-generation ACAT inhibitors, making it strictly non-interchangeable for sensitive cell-viability and macrophage foam cell assays [3].
For in vivo models requiring comprehensive lipid modulation, Avasimibe provides necessary dual inhibition of both ACAT1 and ACAT2, whereas selective inhibitors like K-604 only target ACAT1[1]. Because ACAT2 plays a critical role in the intestine and liver, Avasimibe successfully reduces systemic serum cholesterol levels by preventing apolipoprotein B-containing lipoprotein synthesis. In contrast, K-604 fails to affect systemic serum cholesterol levels or intracellular cholesterol internalization [1].
| Evidence Dimension | Systemic Serum Cholesterol Modulation |
| Target Compound Data | Avasimibe (Dual ACAT1/2 inhibitor; successfully reduces systemic serum cholesterol) |
| Comparator Or Baseline | K-604 (ACAT1-selective inhibitor; does not affect systemic cholesterol) |
| Quantified Difference | Avasimibe blocks systemic apolipoprotein B synthesis; K-604 yields 0% systemic reduction. |
| Conditions | In vivo systemic cholesterol metabolism tracking |
Buyers must select Avasimibe over ACAT1-selective analogs when the experimental design requires systemic serum lipid reduction rather than localized tissue-specific inhibition.
A major procurement challenge for lipophilic compounds is in vivo delivery. Free Avasimibe is sparingly soluble in aqueous buffers. However, it demonstrates high processability for Human Serum Albumin (HSA) nanoencapsulation, forming 'Avasimin'[1]. This formulation increases the water solubility of Avasimibe by 10-fold compared to the unformulated crystalline drug. When administered intravenously, this HSA-formulated Avasimibe achieves a tumor bioavailability of 17.8 μg/g (34 μM), which is a 4-fold increase in systemic exposure (AUC = 136.36 μg·h/mL) compared to standard oral administration of free Avasimibe (AUC = 14.92 μg·h/mL at 15 mg/kg) [1].
| Evidence Dimension | Aqueous Solubility and Tumor Bioavailability |
| Target Compound Data | HSA-formulated Avasimibe (10-fold solubility increase; AUC 136.36 μg·h/mL) |
| Comparator Or Baseline | Free oral Avasimibe (Poor aqueous solubility; AUC 14.92 μg·h/mL) |
| Quantified Difference | 10-fold increase in water solubility; 9.1-fold increase in systemic AUC. |
| Conditions | Intravenous Avasimin (7.5 mg/kg avasimibe equivalent) vs Oral free avasimibe (15 mg/kg) in PC3 tumor xenograft mice. |
Justifies the procurement of Avasimibe as a highly formattable precursor for advanced nanoparticle delivery systems in solid tumor oncology models.
In viral replication assays where ACAT2 plays a dominant role, Avasimibe significantly outperforms ACAT1-biased inhibitors. In a SARS-CoV-2 pseudoparticle infection and replicon model, Avasimibe disrupted the association of ACE2 and GM1 lipid rafts, yielding an IC50 of 4.60 μM [1]. In direct comparison, the ACAT1 inhibitor Nevanimibe demonstrated drastically reduced antiviral activity with an IC50 of 27.4 μM [1].
| Evidence Dimension | Antiviral Replication Inhibition (IC50) |
| Target Compound Data | Avasimibe (IC50 = 4.60 μM) |
| Comparator Or Baseline | Nevanimibe (IC50 = 27.4 μM) |
| Quantified Difference | Avasimibe is 5.9-fold more potent in blocking viral replication. |
| Conditions | SARS-CoV-2 viral replicon model in Vero-TMPRSS2 cells. |
Essential for virology researchers selecting a chemical probe; Avasimibe provides the necessary ACAT2-driven lipid raft disruption that ACAT1-selective inhibitors lack.
Early-generation ACAT inhibitors often caused cytotoxic accumulation of intracellular free cholesterol, limiting their utility in long-term cellular assays. Avasimibe overcomes this limitation. In THP-1 macrophage lipid loading assays, simultaneous incubation with Avasimibe (0.2 μM) and acetyl-LDL caused a 70% reduction in cellular cholesteryl ester content [1]. Crucially, this reduction is not accompanied by the toxic accumulation of intracellular free cholesterol, demonstrating a superior in vitro safety profile compared to baseline legacy ACAT inhibitors[1].
| Evidence Dimension | Intracellular Free Cholesterol Accumulation |
| Target Compound Data | Avasimibe (70% cholesteryl ester reduction with NO free cholesterol accumulation) |
| Comparator Or Baseline | Legacy ACAT inhibitors (Cause cytotoxic free cholesterol accumulation) |
| Quantified Difference | Complete avoidance of free cholesterol toxicity while maintaining 70% target inhibition. |
| Conditions | THP-1 cells incubated sequentially and simultaneously with acetyl-LDL and 0.2 μM inhibitor. |
Ensures reliable, non-toxic baseline data in macrophage foam cell and atherosclerosis models, preventing confounding cell-death artifacts.
Avasimibe is the preferred dual ACAT1/2 inhibitor for in vivo atherosclerosis models requiring systemic reduction of apolipoprotein B-containing lipoproteins. Its unique ability to reduce cholesteryl esters by up to 70% in THP-1 macrophages without triggering cytotoxic free cholesterol accumulation makes it the optimal choice for long-term foam cell viability assays[1].
Due to its high compatibility with Human Serum Albumin (HSA) encapsulation, Avasimibe is highly suitable for advanced formulation workflows. Researchers targeting cholesterol esterification in prostate (PC3) or colon cancer xenografts should procure Avasimibe to formulate 'Avasimin', which provides a 10-fold increase in aqueous solubility and a 4-fold boost in tumor bioavailability over free oral dosing[2].
For virology workflows investigating viral entry and replication complexes (such as SARS-CoV-2), Avasimibe is strictly prioritized over ACAT1-selective inhibitors like Nevanimibe. Its potent dual inhibition (specifically its ACAT2 activity) is required to effectively disrupt ACE2/GM1 lipid rafts, achieving single-digit micromolar IC50 efficacy where selective analogs fail [3].